

Comparative analysis of safety profiles: CT041 vs. other CAR T-cell therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | ATV041 | |
| Cat. No.: | B12395635 | Get Quote |

A Comparative Safety Analysis of CT041 and Other CAR T-Cell Therapies

For Immediate Release

Shanghai, China – December 8, 2025 – This guide provides a detailed comparative analysis of the safety profile of CT041, an investigational Claudin18.2-targeting CAR T-cell therapy, against other commercially available CAR T-cell therapies. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available clinical trial data.

CT041, also known as satricabtagene autoleucel, is an autologous CAR T-cell product candidate targeting Claudin18.2 (CLDN18.2), a protein expressed in various solid tumors, with a primary focus on gastric/gastroesophageal junction (GC/GEJ) and pancreatic cancer.[1] The safety and efficacy of CT041 have been evaluated in several clinical trials, including NCT03874897 and NCT04581473.[2][3] This analysis compares the adverse event profile of CT041 with approved CD19- and BCMA-directed CAR T-cell therapies: Kymriah® (tisagenlecleucel), Yescarta® (axicabtagene ciloleucel), Tecartus® (brexucabtagene autoleucel), Breyanzi® (lisocabtagene maraleucel), Abecma® (idecabtagene vicleucel), and Carvykti® (ciltacabtagene autoleucel).

Key Safety Findings for CT041



Clinical trial data for CT041 demonstrates a manageable safety profile in heavily pretreated patients with advanced gastrointestinal cancers.[4][5] The most frequently observed treatment-emergent adverse events of grade 3 or higher were hematologic toxicities, which are largely attributable to the lymphodepleting chemotherapy administered prior to CAR T-cell infusion.[4] [5]

A hallmark of the CT041 safety profile is the low incidence of severe Cytokine Release Syndrome (CRS) and neurotoxicity (Immune Effector Cell-Associated Neurotoxicity Syndrome, ICANS). The vast majority of CRS events reported in CT041 trials were grade 1 or 2.[4][5] Notably, no dose-limiting toxicities, treatment-related deaths, or events of ICANS were reported in the final results of the CT041-CG4006 phase 1 trial.[4] Gastric mucosal injuries were identified in a small percentage of patients, with most cases being low-grade and resolving.[4]

Comparative Analysis of Adverse Events

The following tables provide a comparative summary of key safety data for CT041 and other approved CAR T-cell therapies based on their respective pivotal clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, disease histologies, and trial designs.

Table 1: Comparison of Cytokine Release Syndrome (CRS) Incidence



| Therapy | Target | Indication(s) | Any Grade CRS (%) | Grade ≥3 CRS (%) |
|-----------|-------------|---------------------------------------|----------------------|---------------------|
| CT041 | Claudin18.2 | Gastric/GEJ Cancer, Pancreatic Cancer | 96.9[4] | 0[4][5] |
| Kymriah® | CD19 | ALL, DLBCL, FL | 77-93 | 22-48 |
| Yescarta® | CD19 | DLBCL, FL, LBCL | 90-94 | 9-13 |
| Tecartus® | CD19 | MCL, ALL | 89-92 | 15-25 |
| Breyanzi® | CD19 | LBCL, CLL/SLL, FL | 54[6] | 3.2[6] |
| Abecma® | ВСМА | Multiple Myeloma | 85-88[7] | 4-9[7] |
| Carvykti® | ВСМА | Multiple Myeloma | 95 | 5 |

Table 2: Comparison of Neurologic Toxicity (ICANS) Incidence



| Therapy | Target | Indication(s) | Any Grade ICANS (%) | Grade ≥3 ICANS (%) |
|-----------|-------------|---------------------------------------|------------------------|-----------------------|
| CT041 | Claudin18.2 | Gastric/GEJ Cancer, Pancreatic Cancer | 0[4][5] | 0[4][5] |
| Kymriah® | CD19 | ALL, DLBCL, FL | 40-65 | 12-21 |
| Yescarta® | CD19 | DLBCL, FL, LBCL | 78-87[8][9] | 25-31[8][9] |
| Tecartus® | CD19 | MCL, ALL | 60-87[1][10] | 26-35[10] |
| Breyanzi® | CD19 | LBCL, CLL/SLL, FL | 31[6] | 10[6] |
| Abecma® | ВСМА | Multiple Myeloma | 15-28[7] | 3-4[7] |
| Carvykti® | ВСМА | Multiple Myeloma | 23 | 3 |

Table 3: Common Grade ≥3 Hematologic Toxicities

| 11] |
|-----------------------|
| 12] |
| pecified |
| ny grade)[1] |
| ersisted at Day 3] |
| rolonged)[7] |
| pecified |
| |



Check Availability & Pricing

Experimental Protocols and Methodologies

The safety and efficacy of CAR T-cell therapies are evaluated in rigorously designed clinical trials. A general workflow for these trials is outlined below.

Patient Evaluation and Leukapheresis

Potential participants undergo comprehensive screening to assess eligibility based on disease characteristics, prior treatments, and overall health status. Eligible patients undergo leukapheresis, a procedure to collect their T cells.

CAR T-Cell Manufacturing

The collected T cells are genetically modified in a manufacturing facility to express a chimeric antigen receptor (CAR) that targets a specific tumor antigen. This process involves T-cell activation, transduction with a viral vector carrying the CAR gene, and expansion of the CAR T-cells to the target dose.

Lymphodepleting Chemotherapy

Prior to CAR T-cell infusion, patients receive a course of lymphodepleting chemotherapy, typically including agents like cyclophosphamide and fludarabine. This chemotherapy regimen creates a more favorable environment for the infused CAR T-cells to expand and exert their anti-tumor activity.

CAR T-Cell Infusion and Monitoring

The manufactured CAR T-cells are infused back into the patient. Following infusion, patients are closely monitored in a specialized medical facility for an extended period for the development of acute toxicities, particularly CRS and ICANS. Monitoring includes frequent assessment of vital signs, laboratory parameters, and neurological status.

Adverse Event Grading

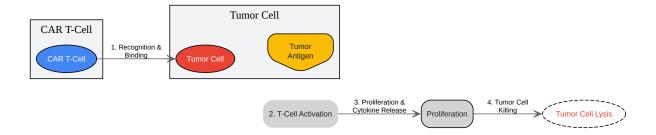
Adverse events are graded according to standardized criteria, most commonly the American Society for Transplantation and Cellular Therapy (ASTCT) consensus grading system for CRS and ICANS.[14][15][16][17][18] This system provides a uniform framework for assessing the



severity of these toxicities, facilitating consistent reporting and comparison across different clinical trials.

Visualizing Key Processes

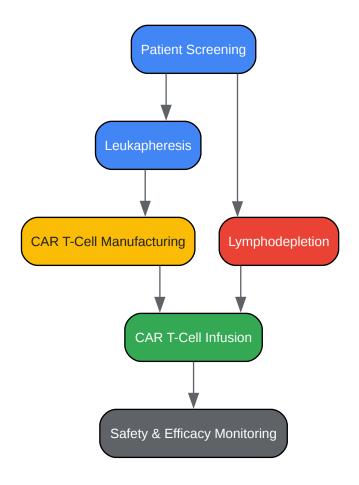
To further elucidate the mechanisms and workflows involved in CAR T-cell therapy, the following diagrams are provided.



Click to download full resolution via product page

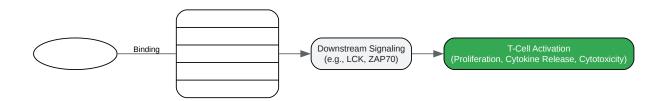
CAR T-Cell Mechanism of Action





Click to download full resolution via product page

General CAR T-Cell Therapy Workflow



Click to download full resolution via product page

Simplified CAR Signaling Pathway

Conclusion

The safety profile of CT041, particularly the low incidence of severe CRS and the absence of ICANS in reported trials, appears favorable when compared to the safety profiles of some



approved CAR T-cell therapies. While hematologic toxicities are common across all CAR T-cell therapies, largely due to lymphodepleting chemotherapy, the on-target, off-tumor toxicities can vary based on the target antigen and CAR construct. The data presented in this guide provides a foundational comparison for researchers and drug development professionals. Further head-to-head clinical trials would be necessary for a definitive comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Brexucabtagene Autoleucel (Tecartus) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Study to Evaluate the Efficacy, Safety and Pharmacokinetics of CT041 Autologous CAR Tcell Injection [clin.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety | YESCARTA® (axicabtagene ciloleucel) [yescartahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. BREYANZI® CAR T-Cell Therapy Safety Information | For HCPs [breyanzihcp.com]
- 7. Bristol Myers Squibb Abecma (idecabtagene vicleucel) Reduced the Risk of Disease Progression or Death by 51% Versus Standard Regimens in Earlier Lines of Therapy for Relapsed and Refractory Multiple Myeloma Based on Results from Phase 3 KarMMa-3 Study [news.bms.com]
- 8. gilead.com [gilead.com]
- 9. Yescarta® Delivers Consistent Safety, Efficacy, and Quality of Life Benefits Across Broad Range of Relapsed/Refractory Large B-cell Lymphoma Patients in New Analysis at ASH 2025 – Company Announcement - FT.com [markets.ft.com]
- 10. TECARTUS® Safety Profile & Adverse Reactions [tecartushcp.com]
- 11. Claudin-18 isoform 2-specific CAR T-cell therapy (satri-cel) versus treatment of physician's choice for previously treated advanced gastric or gastro-oesophageal junction cancer (CT041-ST-01): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. KYMRIAH® (tisagenlecleucel) Efficacy Data & Clinical Trials | HCP [kymriah-hcp.com]
- 13. Bristol Myers Squibb Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 14. ASTCT Consensus Grading for Cytokine Release Syndrome and Neurologic Toxicity Associated with Immune Effector Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer.ucsf.edu [cancer.ucsf.edu]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Research Portal [scholarship.miami.edu]
- 18. Cytokine release syndrome (CRS) ASTCT | eviQ [eviq.org.au]
- To cite this document: BenchChem. [Comparative analysis of safety profiles: CT041 vs. other CAR T-cell therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#comparative-analysis-of-safety-profiles-ct041-vs-other-car-t-cell-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com